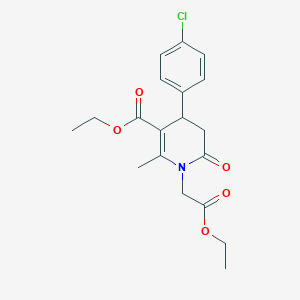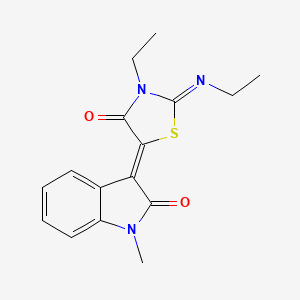
N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves structural modifications to enhance receptor affinity and selectivity. For instance, the study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that changes to the amide bond and alkyl chain length can impact dopamine D(4) receptor affinity . Similarly, the synthesis of substituted N-benzyl piperidines for modulating serotonin transporter activity involves careful placement of substituents on the aromatic ring . These methods could be relevant for synthesizing the compound , suggesting that modifications to certain functional groups could be critical for its activity.
Molecular Structure Analysis
The molecular structure of related compounds plays a significant role in their biological activity. For example, the rigid analogue of an anti-acetylcholinesterase inhibitor showed potent activity, indicating that the rigidity of the molecular structure can be crucial for binding affinity . The crystal structure analysis of a novel 1-(4-Methylbenzyl)piperidin-4-one derivative revealed a nonplanar molecule with a chair conformation for the piperidine ring, which could influence the compound's interaction with biological targets . These findings suggest that the molecular structure of "N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" would be an important factor in its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often aim to enhance their pharmacological profile. For instance, the alkylation of a desmethyl precursor with [11C]methyl trifluoromethanesulfonate was used to prepare a radioligand for acetylcholinesterase, demonstrating the importance of selective chemical reactions for generating functionalized derivatives . The synthesis of the compound would likely involve specific reactions tailored to introduce or modify particular functional groups to achieve the desired biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and functional groups. The crystal structure analysis provides insights into the density and molecular geometry, which can affect solubility, stability, and reactivity . The bioactivity of these compounds, such as their inhibitory activities toward fungi, is also influenced by their chemical properties . Understanding these properties for "N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" would be essential for predicting its behavior in biological systems and its potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Molecular Studies and Docking Analyses
N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide and similar compounds have been studied for their molecular stabilities and conformations. These studies include molecular docking analyses to understand their potential as anti-cancer agents, particularly as EGFR inhibitors. The compounds have shown varying degrees of binding affinities and activities, indicating their potential in cancer therapy research (Karayel, 2021).
Synthesis and Enzyme Inhibitory Activities
Research on the synthesis of compounds including N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves exploring their enzyme inhibitory activities. Such studies focus on their effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in pharmacological research and have implications in treating diseases like Alzheimer's (Virk et al., 2018).
Receptor Antagonism and Pharmacological Profiling
Some derivatives of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties, specifically as α1-adrenergic receptor antagonists. This research contributes to the development of new drugs with a uroselective profile, potentially useful in treating conditions like hypertension (Rak et al., 2016).
Palladium-Catalyzed Synthesis
Studies have also delved into the palladium-catalyzed CH functionalization methods for synthesizing such compounds. These methods are part of broader medicinal chemistry research, contributing to more efficient and novel ways of synthesizing potential therapeutic agents (Magano et al., 2014).
Acetylcholinesterase Inhibitors
Further research on N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide derivatives includes their evaluation as acetylcholinesterase inhibitors. These studies are crucial in the development of treatments for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1995).
Metabolic Pathway Analysis
Some research has focused on identifying the human metabolites of compounds structurally similar to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, investigating their renal and hepatic excretion pathways. This research is vital for understanding the drug metabolism and optimizing therapeutic efficacy (Umehara et al., 2009).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-29-15-12-21-16-20(8-11-23(21)29)24(30-13-4-3-5-14-30)18-28-26(32)25(31)27-17-19-6-9-22(33-2)10-7-19/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOPWQHTAKXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)